Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

Description

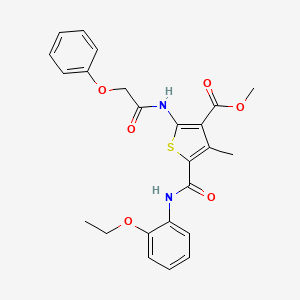

This thiophene-based compound features a multi-substituted core with distinct functional groups:

- Position 2: 2-Phenoxyacetamido group, introducing steric bulk and lipophilicity.

- Position 3: Methyl ester, influencing solubility and metabolic stability.

- Position 4: Methyl group, enhancing steric protection and stability.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are critical .

Properties

Molecular Formula |

C24H24N2O6S |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C24H24N2O6S/c1-4-31-18-13-9-8-12-17(18)25-22(28)21-15(2)20(24(29)30-3)23(33-21)26-19(27)14-32-16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

RINZTHIRIAAALO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)OC)C |

Origin of Product |

United States |

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core substituted with various functional groups, including a carbamoyl group and an acetamido group. Its molecular formula contributes to its unique properties, enhancing its solubility and biological activity. The presence of ethoxy and phenoxy substituents is particularly notable as they may influence the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄S |

| Molecular Weight | 354.41 g/mol |

| Key Functional Groups | Thiophene ring, carbamoyl group, acetamido group |

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have shown the ability to interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .

- Antimicrobial Effects : The presence of the thiophene ring in the structure is associated with antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated effectiveness in inhibiting bacterial growth.

- Enzyme Inhibition : The compound's functional groups may allow it to interact with specific enzymes, potentially acting as inhibitors. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antitumor Activity : A study demonstrated that compounds with similar thiophene structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to their ability to disrupt microtubule formation during mitosis .

- Antimicrobial Evaluation : Another research effort evaluated thiophene derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions enhanced antimicrobial efficacy, suggesting a structure-activity relationship.

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that some derivatives acted as effective inhibitors of DHFR, thereby reducing cell proliferation in resistant cancer cell lines. This highlights the potential for developing new therapeutic agents based on this compound's structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Compound 1 : Methyl 5-((2-Fluorophenyl)Carbamoyl)-4-Methyl-2-(Thiophene-2-Carboxamido)Thiophene-3-Carboxylate (CAS 335409-92-2)

- Differences: Position 5: 2-Fluorophenyl (electron-withdrawing) vs. 2-ethoxyphenyl (electron-donating). Position 2: Thiophene-carboxamido (planar, π-conjugated) vs. phenoxyacetamido (flexible, lipophilic).

- Impact: Fluorine’s electronegativity may reduce electron density at the carbamoyl group, altering binding affinity. The thiophene-carboxamido group could enhance π-stacking interactions compared to the phenoxyacetamido’s ether linkage .

Compound 2 : Methyl 5-(Diethylcarbamoyl)-4-Methyl-2-(3,4,5-Trimethoxybenzamido)Thiophene-3-Carboxylate (CAS 505096-31-1)

- Differences: Position 5: Diethylcarbamoyl (aliphatic, less planar) vs. aromatic 2-ethoxyphenyl. phenoxyacetamido.

- Trimethoxy groups enhance solubility but may increase metabolic oxidation susceptibility .

Compound 3 : Ethyl 5-Amino-3-Methyl-4-(Phenylcarbamoyl)Thiophene-2-Carboxylate (8a)

- Differences: Position 2: Amino group (basic, reactive) vs. acetamido. Ester: Ethyl vs. methyl, slowing hydrolysis.

- Ethyl ester improves metabolic stability but reduces solubility .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.